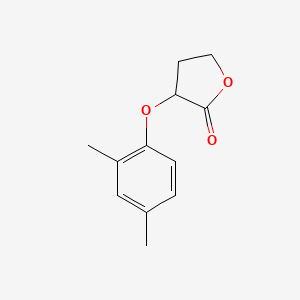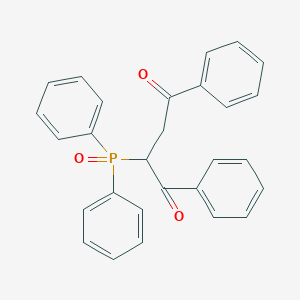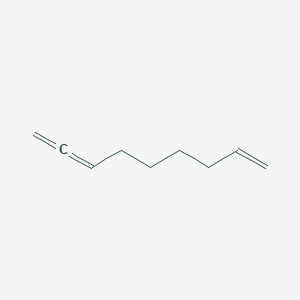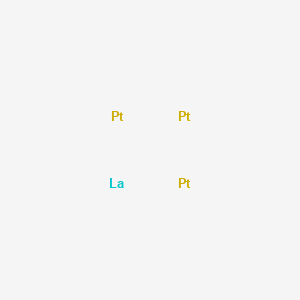
Lanthanum--platinum (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum–platinum (1/3) is a compound consisting of lanthanum and platinum in a 1:3 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum–platinum (1/3) can be synthesized using various methods. One common approach involves the impregnation of lanthanum nitrate and chloroplatinic acid onto a support material, followed by reduction under hydrogen gas flow . The reaction conditions typically include high temperatures and controlled atmospheres to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the preparation of lanthanum–platinum (1/3) often involves large-scale impregnation techniques. The use of high-surface-area supports, such as activated carbons or metal oxides, is common to maximize the dispersion of platinum particles . The reduction process is carefully controlled to achieve the desired particle size and distribution.
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. The compound is particularly known for its catalytic properties, making it valuable in processes such as hydrogenation and oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving lanthanum–platinum (1/3) include hydrogen gas for reduction reactions and oxygen or other oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic activity .
Major Products Formed
The major products formed from reactions involving lanthanum–platinum (1/3) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the compound can facilitate the conversion of unsaturated hydrocarbons to saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Lanthanum–platinum (1/3) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of lanthanum–platinum (1/3) primarily involves its catalytic properties. The compound facilitates chemical reactions by providing active sites for reactants to interact. The platinum component plays a crucial role in the catalytic activity, while the lanthanum component enhances the stability and dispersion of the platinum particles . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
Lanthanum hexaaluminate: Similar to lanthanum–platinum (1/3), lanthanum hexaaluminate is used in high-temperature catalytic applications.
Platinum-doped cerium oxide: This compound is also used in catalytic processes and shares some similarities with lanthanum–platinum (1/3) in terms of its catalytic properties.
Uniqueness
Lanthanum–platinum (1/3) is unique due to its specific combination of lanthanum and platinum, which provides a balance of catalytic activity and stability. The 1:3 ratio of lanthanum to platinum allows for optimal dispersion of platinum particles, enhancing the overall catalytic performance .
Propiedades
Número CAS |
12136-52-6 |
|---|---|
Fórmula molecular |
LaPt3 |
Peso molecular |
724.2 g/mol |
Nombre IUPAC |
lanthanum;platinum |
InChI |
InChI=1S/La.3Pt |
Clave InChI |
KJGIFUYSPIXUAD-UHFFFAOYSA-N |
SMILES canónico |
[La].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


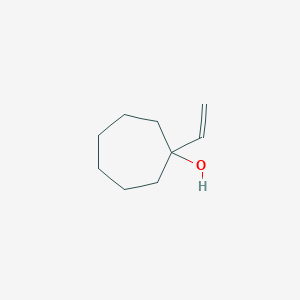
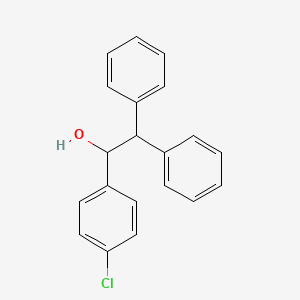
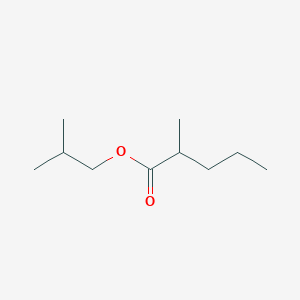

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
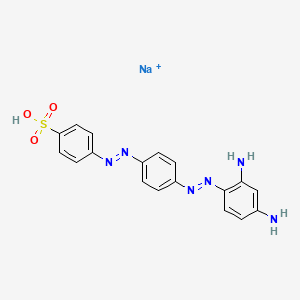
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
